(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound that features multiple functional groups, including a hydroxy group, a methoxyphenyl group, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione can be achieved through a multi-step organic synthesis process. The key steps typically involve:
Formation of the pyrrolidine-2,3-dione core: This can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the oxazole ring: This step may involve the condensation of an amino acid derivative with a nitrile or other suitable precursor.
Attachment of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Formation of the hydroxy(methoxyphenyl)methylidene group: This step may involve the use of a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Interference with cellular pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione: Similar compounds may include other pyrrolidine-2,3-dione derivatives with different substituents.
Oxazole derivatives: Compounds with similar oxazole rings but different functional groups.
Pyridine derivatives: Compounds with pyridine rings and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O5/c1-12-10-16(23-29-12)24-18(14-4-3-9-22-11-14)17(20(26)21(24)27)19(25)13-5-7-15(28-2)8-6-13/h3-11,18,25H,1-2H3/b19-17+ |
InChI Key |
FBNQRXBTTVJODG-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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